

Praxadine: Application Notes for Synthesis, Purification, and Research Use

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Compound of Interest

Compound Name: Praxadine

Cat. No.: B1224688

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Abstract

Praxadine, also known as 1H-pyrazole-1-carboximidamide, is a pyrazole derivative recognized for its potential as an anti-inflammatory and analgesic agent.[1] Its mechanism of action is linked to the inhibition of nitric oxide synthase (NOS), a key enzyme in various physiological and pathological processes, including inflammation and pain signaling.[2] This document provides detailed protocols for the chemical synthesis and purification of **Praxadine** hydrochloride for research purposes. It also includes information on its mechanism of action and suggested experimental workflows.

Chemical and Physical Properties

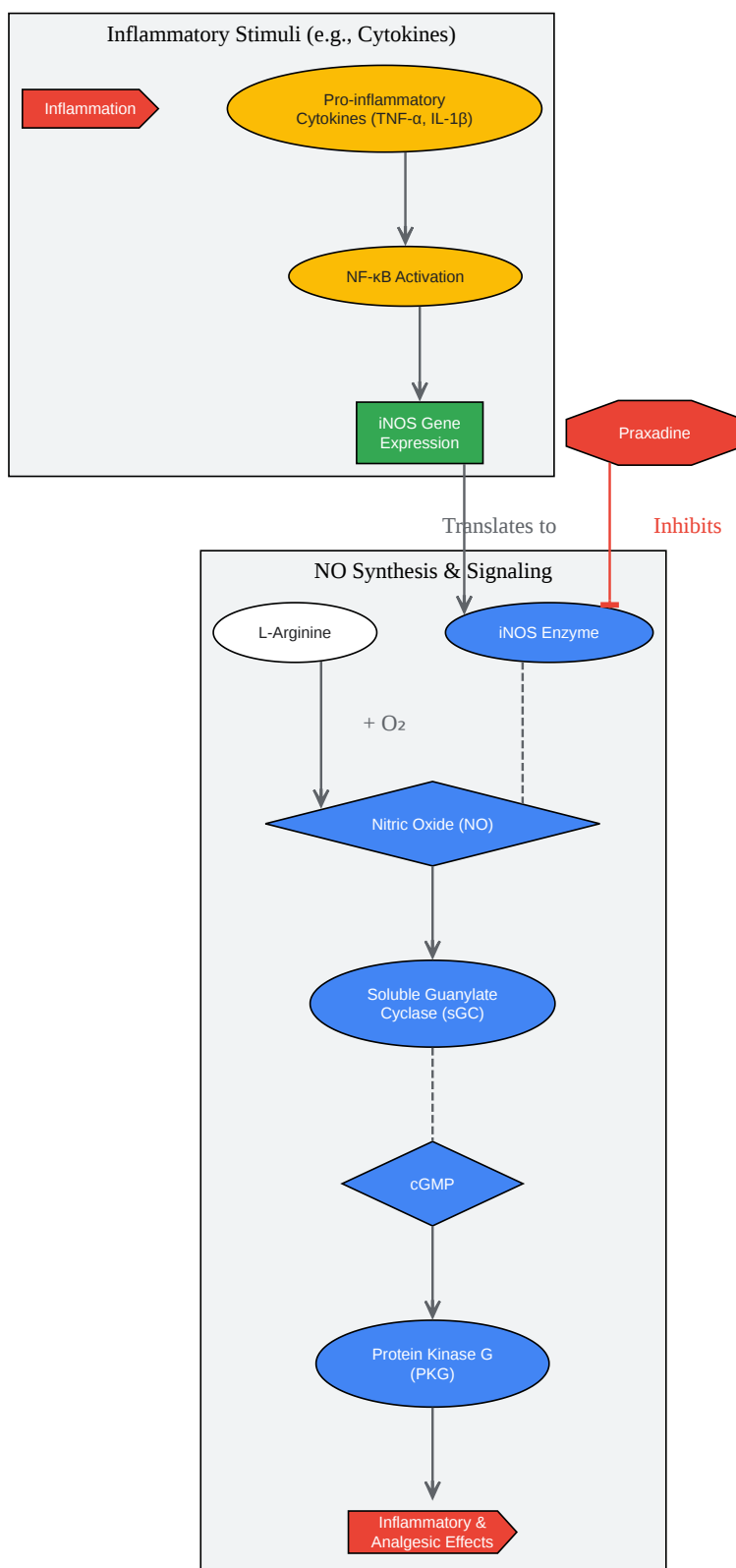
Praxadine hydrochloride is the salt form commonly used in research due to its stability and solubility.

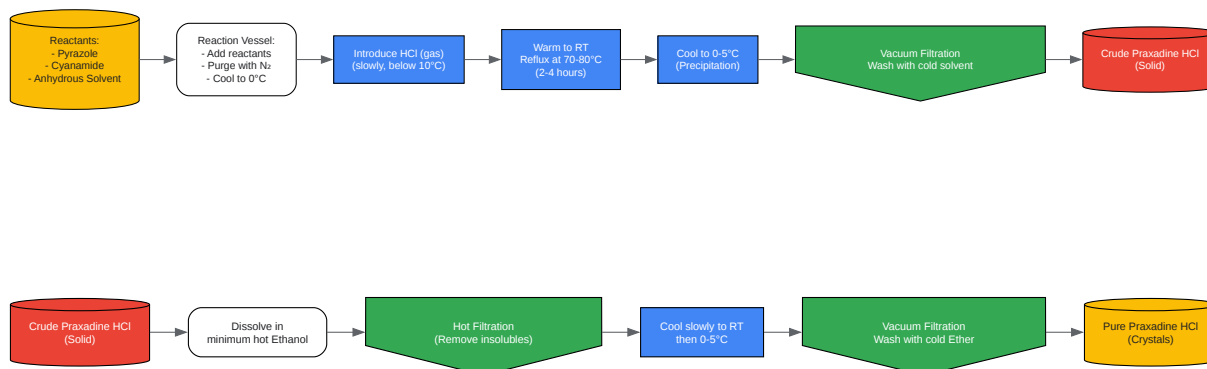
Property	Value	Reference
Chemical Name	1H-Pyrazole-1-carboximidamide hydrochloride	[3]
Synonyms	Praxadine HCl, 1-Amidinopyrazole hydrochloride	[1]
CAS Number	4023-02-3	[3]
Molecular Formula	C ₄ H ₆ N ₄ · HCl	[1]
Molecular Weight	146.58 g/mol	[3]
Appearance	White to off-white powder	[1]
Melting Point	167-170 °C	[1]
Storage	Store at -20°C in a dry, dark place	

Mechanism of Action: Nitric Oxide Synthase Inhibition

Praxadine and its analogs have been identified as competitive inhibitors of all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS).[2] NOS enzymes catalyze the production of nitric oxide (NO), a critical signaling molecule. In the context of inflammation, the inducible isoform (iNOS) is significantly upregulated and produces large amounts of NO.[4][5] This excess NO contributes to vasodilation, inflammatory cell recruitment, and tissue damage.[6]

By inhibiting NOS, **Praxadine** reduces the production of NO, thereby mitigating the inflammatory cascade. In pain signaling, NO acts as a neurotransmitter that contributes to central sensitization in the spinal cord.[7][8] Inhibition of NOS can therefore produce an analgesic effect by dampening this process. The primary downstream target of NO is soluble guanylate cyclase (sGC), which produces cyclic guanosine monophosphate (cGMP), a second messenger that activates Protein Kinase G (PKG) and other effectors.[9][10] By blocking NO production, **Praxadine** prevents the activation of this pathway.





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